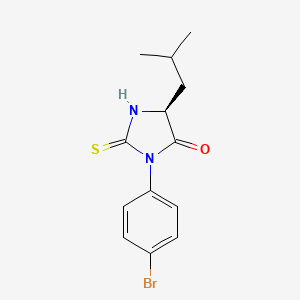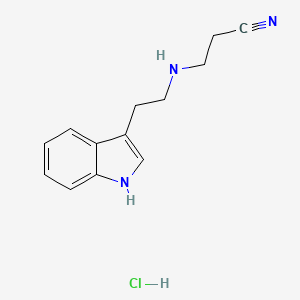![molecular formula C26H44N2O4 B12948900 2-(tert-Butyl) 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate](/img/structure/B12948900.png)
2-(tert-Butyl) 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl) 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-2,3-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of diazaspiro compounds, which are characterized by their spiro-connected ring systems containing nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Spiro Ring System: This is achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Introduction of the tert-Butyl and Ethyl Groups: These groups are introduced through alkylation reactions, where tert-butyl and ethyl halides react with the intermediate compounds.
Formation of the Diaza Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl) 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-2,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(tert-Butyl) 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl) 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
- tert-Butyl 2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl (S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Uniqueness
2-(tert-Butyl) 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[45]decane]-2,3-dicarboxylate is unique due to its specific spiro ring system and the presence of both tert-butyl and ethyl groups
Propiedades
Fórmula molecular |
C26H44N2O4 |
|---|---|
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
2-O-tert-butyl 3-O-ethyl (3R)-2-(1-azaspiro[4.5]decan-8-yl)-1-azaspiro[4.5]decane-2,3-dicarboxylate |
InChI |
InChI=1S/C26H44N2O4/c1-5-31-21(29)20-18-25(12-7-6-8-13-25)28-26(20,22(30)32-23(2,3)4)19-10-15-24(16-11-19)14-9-17-27-24/h19-20,27-28H,5-18H2,1-4H3/t19?,20-,24?,26?/m0/s1 |
Clave InChI |
HWLCHKRVHYKTGE-QJNIBMDTSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC2(CCCCC2)NC1(C3CCC4(CCCN4)CC3)C(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C1CC2(CCCCC2)NC1(C3CCC4(CCCN4)CC3)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,9,13-Triazadispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid, 9-(1,1-dimethylethyl) 13-(phenylmethyl) ester](/img/structure/B12948817.png)
![2-[2-[4,6-Bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol](/img/structure/B12948821.png)

![1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12948832.png)
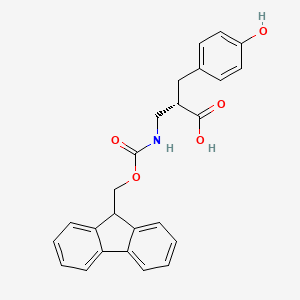
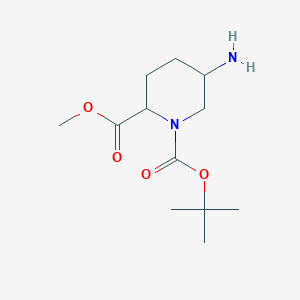

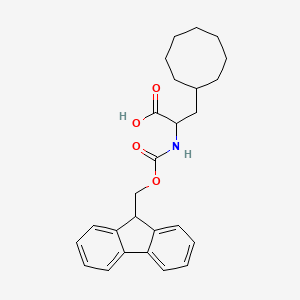
![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B12948866.png)
![Spiro[3.4]octan-2-ylmethanol](/img/structure/B12948881.png)
